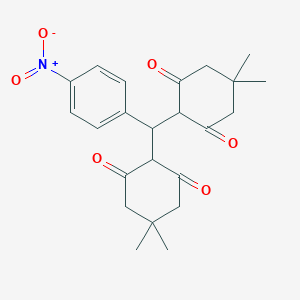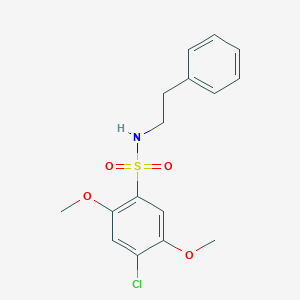![molecular formula C11H12N2OS3 B273555 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol, also known as DODT, is a heterocyclic compound that has been extensively studied in the field of materials chemistry. DODT has unique properties, such as its ability to self-assemble into well-ordered monolayers, which make it a promising candidate for a variety of scientific research applications.
Mechanism of Action
The mechanism of action of 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol is not well understood, but it is believed to be related to its unique structure and ability to self-assemble into well-ordered monolayers. This compound has been shown to have a high degree of stability and to form strong intermolecular interactions with other molecules.
Biochemical and Physiological Effects:
There is currently no research on the biochemical or physiological effects of this compound. However, it is important to note that this compound is not intended for human consumption and should only be used in laboratory settings.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol in lab experiments is its ability to self-assemble into well-ordered monolayers, which makes it a promising candidate for the development of molecular electronic devices and other materials science applications. However, one limitation of using this compound is its relatively high cost compared to other organic compounds.
Future Directions
There are many potential future directions for research on 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol, including the development of new synthesis methods, the study of its unique properties and applications in materials science, and the investigation of its potential use in other fields such as medicine and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol can be synthesized using a variety of methods, including the reaction of 1,2-diaminoethane with 1,2-benzenedithiol in the presence of a catalyst such as copper(II) chloride. Other methods include the reaction of 1,2-diaminoethane with 1,2-dithiolane-4,5-diol or the reaction of 1,2-diaminoethane with 1,2-benzenedithiol in the presence of a base such as sodium hydroxide.
Scientific Research Applications
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol has been extensively studied for its potential applications in materials science, such as in the development of molecular electronic devices, sensors, and catalysts. This compound has also been used as a building block for the synthesis of other organic compounds with unique properties.
properties
Molecular Formula |
C11H12N2OS3 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol |
InChI |
InChI=1S/C11H12N2OS3/c1-11(2)3-5-6(4-14-11)17-9-7(5)8(15)12-10(16)13-9/h3-4H2,1-2H3,(H2,12,13,15,16) |
InChI Key |
KGTUOCNOFHHETF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=S)NC(=S)N3)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)




![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)